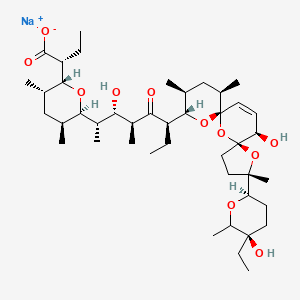

4-Methylsalinomycin sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Narasin (sodium salt) is a polyether antibiotic derived from certain strains of the bacterium Streptomyces aureofaciens. It is primarily used as an ionophore antibiotic and coccidiostat in veterinary medicine to control coccidiosis in poultry and other livestock . Narasin (sodium salt) is known for its ability to disrupt ion gradients across cell membranes, making it effective against gram-positive bacteria and certain parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Narasin (sodium salt) is synthesized by isolating narasin from the fermentation broth of Streptomyces aureofaciens. The isolation involves organic solvent extraction and silica gel chromatography . The sodium salt form is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours .

Industrial Production Methods: In industrial settings, narasin is produced through large-scale fermentation of Streptomyces aureofaciens. The fermentation broth is processed to extract narasin, which is then converted to its sodium salt form using sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Narasin (sodium salt) undergoes various chemical reactions, including:

Oxidation: Narasin can be oxidized to form narasin B and other derivatives.

Reduction: Reduction reactions can modify the polyether structure of narasin.

Substitution: Narasin can undergo substitution reactions to form different esters and salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acetic anhydride and sodium hydroxide are commonly used.

Major Products:

Narasin B: Formed through oxidation.

Narasin Methyl Ester: Formed through esterification reactions.

Scientific Research Applications

Narasin (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Narasin (sodium salt) exerts its effects by disrupting ion gradients across cell membranes. It forms complexes with metal cations, facilitating their transport across lipid membranes. This disrupts the ion balance within cells, leading to cell death . In cancer research, narasin has been shown to induce apoptosis through endoplasmic reticulum stress and inhibition of the NF-κB signaling pathway .

Comparison with Similar Compounds

Narasin (sodium salt) is part of the polyether antibiotic family, which includes compounds like:

- Monensin

- Salinomycin

- Lasalocid

- Nigericin

- Dianemycin

Uniqueness: Narasin is unique due to its additional methyl group compared to salinomycin, which enhances its ionophore activity . It is particularly effective against a broad spectrum of gram-positive bacteria and certain parasites, making it a valuable tool in veterinary medicine .

Biological Activity

4-Methylsalinomycin sodium, also known as narasin, is a polyether ionophore antibiotic that has garnered significant attention for its biological activities, particularly in the fields of cancer research and veterinary medicine. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

4-Methylsalinomycin is a derivative of salinomycin, which is known for its ability to disrupt ion transport across cell membranes. It primarily targets potassium (K+) ions while exhibiting some selectivity for sodium (Na+) ions. This selectivity underlies its efficacy in various biological applications, including its use as an antibiotic in livestock and its emerging role in cancer therapy.

The primary mechanism by which 4-methylsalinomycin exerts its biological effects involves the modulation of ion transport across cellular membranes. This leads to:

- Disruption of Ion Homeostasis : By facilitating the transport of K+ ions across the bacterial cell membrane, narasin causes an increase in intracellular H+ concentration, activating the H+-ATPase pump. This results in energy depletion within the cell and ultimately inhibits cell division and growth .

- Induction of Apoptosis in Cancer Cells : Research indicates that 4-methylsalinomycin can induce apoptosis specifically in cancer stem cells without affecting normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Anticancer Properties

Numerous studies have highlighted the potential of 4-methylsalinomycin as an anticancer agent:

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrate that narasin effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis. For instance, it has been shown to significantly reduce the viability of breast cancer cells while sparing normal mammary epithelial cells .

- Targeting Cancer Stem Cells : The compound has been noted for its ability to target and eliminate cancer stem cells, which are often resistant to conventional therapies. This property positions narasin as a promising candidate for combination therapies aimed at improving treatment outcomes in aggressive cancers .

Antimicrobial Activity

In addition to its anticancer properties, 4-methylsalinomycin exhibits significant antimicrobial activity:

- Effectiveness Against Gram-Positive Bacteria : Narasin has been effective against various strains of Gram-positive bacteria, including Enterococcus faecium and Enterococcus faecalis. Its mechanism involves disrupting bacterial ion transport systems, leading to cell death .

- Use in Veterinary Medicine : Due to its efficacy against coccidial infections in poultry and other livestock, narasin is utilized as a growth promoter and prophylactic agent in animal husbandry .

Study 1: Anticancer Efficacy

A study published in Cancer Letters explored the effects of 4-methylsalinomycin on breast cancer stem cells. The results showed a dose-dependent induction of apoptosis, with significant reductions in cell viability observed at concentrations as low as 10 nM. The study concluded that narasin could serve as a potent agent against breast cancer stem cells due to its selective toxicity .

Study 2: Antimicrobial Applications

In a veterinary context, narasin was evaluated for its effectiveness against coccidiosis in poultry. The study indicated that treatment with narasin significantly reduced the incidence of coccidial infections compared to control groups, highlighting its role as an effective prophylactic agent in livestock management .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | C20H30O6S (this compound) |

| Mechanism of Action | Ionophoric activity disrupting K+ transport; induces apoptosis |

| Anticancer Activity | Induces apoptosis in cancer stem cells; selective toxicity to tumor cells |

| Antimicrobial Activity | Effective against Gram-positive bacteria; used in veterinary applications |

| Clinical Applications | Potential use in targeted cancer therapies; growth promoter in livestock |

Properties

Molecular Formula |

C43H71NaO11 |

|---|---|

Molecular Weight |

787.0 g/mol |

IUPAC Name |

sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |

InChI |

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29?,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 |

InChI Key |

NBRZEFXQRCTYMC-WHIXXYDISA-M |

Isomeric SMILES |

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.